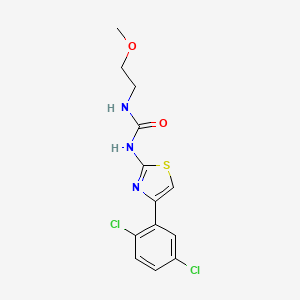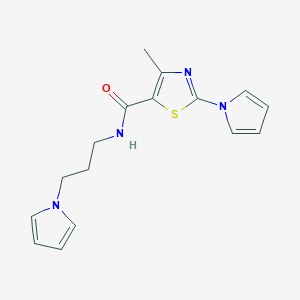![molecular formula C18H16N4O4S B2566022 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034375-18-1](/img/structure/B2566022.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N4O4S and its molecular weight is 384.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound often involves multiple steps, starting from simpler organic molecules. It typically includes the formation of the furo[2,3-c]pyridinone core through cyclization reactions, followed by the addition of ethyl groups and the final attachment of the pyrazolyl and sulfonamide groups.
Industrial Production Methods: : Industrial production may require optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The process involves scaling up the laboratory methods to ensure consistent and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, forming corresponding oxidized products.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions may vary depending on the desired substitution, often involving halogens or other reactive groups.
Major Products: : Products vary based on the type of reaction, often resulting in modified versions of the original molecule with new functional groups or changes in the oxidation state.
Scientific Research Applications: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several applications:
Chemistry: : As a building block in synthetic organic chemistry for creating more complex molecules.
Biology: : Potential use in biological assays to study enzyme interactions or as a probe for certain biochemical pathways.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of new materials with specific properties such as electronic or photonic applications.
Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its multiple functional groups allow it to bind to various sites, potentially inhibiting or modifying the activity of target molecules. Pathways involved can include signal transduction, metabolic processes, or gene expression modulation.
Comparison with Similar Compounds: When compared to similar compounds, this compound stands out due to its unique combination of functional groups and the resulting versatility. Similar compounds might include:
N-(2-(7-oxoquinolin-6-yl)ethyl)-4-(1H-imidazol-1-yl)benzenesulfonamide: : Featuring a quinoline core and an imidazolyl group.
N-(2-(7-oxofuro[2,3-c]pyridin-6-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: : Differing by the methyl group instead of an ethyl group.
N-(2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl)-4-(1H-pyrazol-4-yl)benzenesulfonamide: : Featuring a different position for the pyrazolyl group.
This compound's uniqueness lies in its structural complexity and the potential range of applications in various scientific fields.
Propriétés
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c23-18-17-14(7-13-26-17)6-11-21(18)12-9-20-27(24,25)16-4-2-15(3-5-16)22-10-1-8-19-22/h1-8,10-11,13,20H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNWZHNPHRYHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2565943.png)

![5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one](/img/new.no-structure.jpg)







![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2565960.png)

